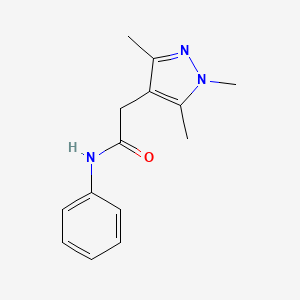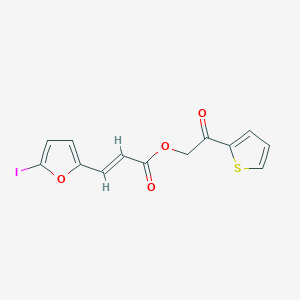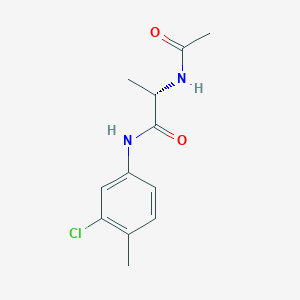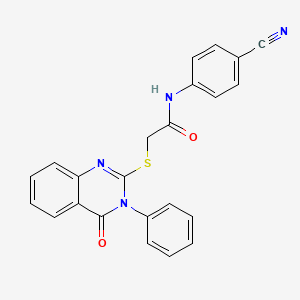
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMSA and is a sulfonamide derivative that contains a trifluoromethyl group. In
科学的研究の応用
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. TFMSA has also been used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
作用機序
The mechanism of action of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which play a role in various biological processes. TFMSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain microorganisms. It has also been found to have analgesic effects and can reduce pain in animal models.
実験室実験の利点と制限
One of the advantages of using N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry. Additionally, it has been found to be relatively easy to synthesize and purify.
One of the limitations of using TFMSA in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore the safety and toxicity of TFMSA in vivo and to determine its pharmacokinetic properties.
Conclusion
In conclusion, N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has shown potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
合成法
The synthesis of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide involves the reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
特性
IUPAC Name |
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-7-14-17(15,16)9-6-4-3-5-8(9)10(11,12)13/h2-6,14H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUMIBOQMDUSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)


![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)


